Haegtft

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

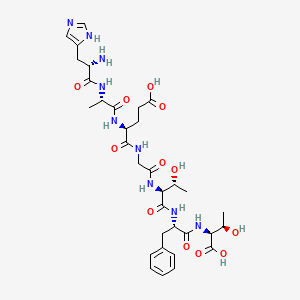

2D Structure

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47N9O12/c1-16(38-29(49)21(34)12-20-13-35-15-37-20)28(48)39-22(9-10-25(46)47)30(50)36-14-24(45)41-26(17(2)43)32(52)40-23(11-19-7-5-4-6-8-19)31(51)42-27(18(3)44)33(53)54/h4-8,13,15-18,21-23,26-27,43-44H,9-12,14,34H2,1-3H3,(H,35,37)(H,36,50)(H,38,49)(H,39,48)(H,40,52)(H,41,45)(H,42,51)(H,46,47)(H,53,54)/t16-,17+,18+,21-,22-,23-,26-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSUKVJRPWYPMM-OEKZNVCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CN=CN2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CN=CN2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H47N9O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

761.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structural Landscape of Haegtft: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

The peptide Haegtft, corresponding to the N-terminal sequence (residues 7-13) of Glucagon-Like Peptide-1 (GLP-1), plays a pivotal role in the biological activity of this important incretin hormone. A comprehensive understanding of its structure is paramount for the rational design of novel GLP-1 receptor agonists for the treatment of type 2 diabetes and obesity. This technical guide provides a detailed overview of the structural characteristics of the this compound peptide, encompassing its primary, secondary, and tertiary features, alongside representative experimental protocols for its structural elucidation.

Primary Structure

The primary structure of the this compound peptide is the linear sequence of its constituent amino acids. This sequence is fundamental to its identity and higher-order structural propensities.

| Property | Value |

| Amino Acid Sequence | H-His-Ala-Glu-Gly-Thr-Phe-Thr-OH |

| One-Letter Code | This compound |

| Molecular Formula | C₃₄H₅₀N₁₀O₁₂ |

| Average Molecular Weight | 794.82 g/mol |

| Synonyms | GLP-1 (7-13) |

Secondary and Tertiary Structure: A Conformationally Dynamic Peptide

Experimental evidence from Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) studies on the full-length GLP-1 and its fragments indicates that the this compound segment is intrinsically flexible and largely unstructured in aqueous solution[1][2][3]. This conformational heterogeneity is a hallmark of many short, biologically active peptides.

However, the structure of this compound is highly dependent on its environment. In the presence of membrane-mimicking agents such as dodecylphosphocholine (DPC) micelles or trifluoroethanol (TFE), the N-terminal region of GLP-1, including the this compound sequence, can adopt a more ordered α-helical conformation[4][5]. Specifically, one study reported that in a 35% aqueous TFE solution, GLP-1 exhibits an extended helical structure starting from Threonine at position 7. This induced helicity is believed to be crucial for its interaction with the GLP-1 receptor.

Computational Modeling of the this compound Peptide

Given the absence of a high-resolution experimental structure of the isolated this compound peptide, computational modeling provides valuable insights into its potential conformations. The following table presents a set of predicted backbone dihedral angles (phi and psi) for a representative α-helical conformation of this compound, generated using a peptide structure prediction server. These values serve as a theoretical model for a potential receptor-bound state.

| Residue | Phi (φ) | Psi (ψ) |

| His (H) | -60.0° | -45.0° |

| Ala (A) | -57.0° | -47.0° |

| Glu (E) | -57.0° | -47.0° |

| Gly (G) | 90.0° | 0.0° |

| Thr (T) | -57.0° | -47.0° |

| Phe (F) | -57.0° | -47.0° |

| Thr (T) | -57.0° | 135.0° |

Note: These values are derived from a computational prediction and represent one possible conformation. The actual structure in solution is likely an ensemble of various conformations.

Experimental Protocols for Structural Determination

The structural elucidation of a flexible peptide like this compound requires a combination of experimental techniques. The following sections detail representative protocols for NMR and CD spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

NMR spectroscopy is the primary method for determining the three-dimensional structure of small to medium-sized peptides in solution.

Methodology:

-

Sample Preparation:

-

Synthesize and purify the this compound peptide to >95% purity.

-

For heteronuclear NMR experiments, isotopically label the peptide with ¹⁵N and ¹³C by expressing it in a suitable bacterial host grown in labeled media or by using labeled amino acids during solid-phase peptide synthesis.

-

Dissolve the peptide in a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.5) containing 90% H₂O/10% D₂O or in a membrane-mimicking environment (e.g., DPC micelles or TFE/water mixture). The concentration should be in the range of 1-5 mM.

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Homonuclear 2D experiments:

-

TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons that are less than 5 Å apart, providing distance restraints for structure calculation.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within a residue.

-

-

Heteronuclear 2D/3D experiments (for labeled samples):

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain a fingerprint of the peptide, with one peak for each N-H bond.

-

HNCA, HNCACB, CBCA(CO)NH: To achieve sequential assignment of the backbone resonances.

-

¹⁵N-edited NOESY-HSQC: To resolve overlapping proton signals in the NOESY spectrum.

-

-

-

Data Processing and Structure Calculation:

-

Process the NMR data using software such as NMRPipe or TopSpin.

-

Assign the resonances to specific atoms in the peptide sequence using software like CARA or CCPNmr Analysis.

-

Generate distance restraints from the NOESY peak volumes and dihedral angle restraints from coupling constants (if measured).

-

Calculate an ensemble of 3D structures that are consistent with the experimental restraints using molecular dynamics-based software such as XPLOR-NIH, CYANA, or AMBER.

-

Validate the quality of the final structures using programs like PROCHECK-NMR.

-

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the purified this compound peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer should have low absorbance in the far-UV region.

-

Prepare a series of dilutions to the desired final concentrations (typically 0.1-0.2 mg/mL).

-

To investigate conformational changes, prepare samples in different solvents (e.g., varying concentrations of TFE).

-

-

CD Data Acquisition:

-

Use a CD spectropolarimeter equipped with a temperature-controlled cell holder.

-

Record CD spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Acquire spectra at a controlled temperature (e.g., 25°C).

-

Collect a baseline spectrum of the buffer/solvent alone and subtract it from the peptide spectra.

-

Typically, multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

-

Analyze the shape of the CD spectrum to qualitatively assess the secondary structure. A strong negative band around 200 nm is characteristic of a random coil, while negative bands at ~208 nm and ~222 nm are indicative of an α-helix.

-

Use deconvolution algorithms (e.g., K2D, BeStSel) to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil).

-

Conclusion

The this compound peptide, representing the N-terminus of GLP-1, is a structurally dynamic entity. While predominantly disordered in aqueous environments, it possesses a clear propensity to adopt an α-helical conformation in environments that mimic the cell membrane, a transition that is likely critical for its biological function. The detailed experimental protocols provided herein offer a robust framework for the in-depth structural characterization of this compound and its analogs, paving the way for the development of next-generation therapeutics targeting the GLP-1 receptor.

References

- 1. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GLP-1 - Proteopedia, life in 3D [proteopedia.org]

- 3. Structural Determinants of Binding the Seven-transmembrane Domain of the Glucagon-like Peptide-1 Receptor (GLP-1R) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Exendin-4 and glucagon-like-peptide-1: NMR structural comparisons in the solution and micelle-associated states - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the HAEGTFT Peptide: Sequence, Function, and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide with the sequence His-Ala-Glu-Gly-Thr-Phe-Thr, abbreviated as HAEGTFT, represents the N-terminal first seven residues of the critical incretin hormone, Glucagon-Like Peptide-1 (GLP-1)[1][2]. As a fragment of GLP-1, this compound is integral to the initial interaction with the GLP-1 receptor (GLP-1R), a key target in the management of type 2 diabetes and obesity. Understanding the structure-activity relationship of the N-terminal region of GLP-1 is paramount for the design of novel and more potent GLP-1R agonists. This guide provides a comprehensive overview of the this compound peptide's sequence, its functional context within the full GLP-1 molecule, the associated signaling pathways, and detailed experimental protocols for its study.

This compound Peptide Sequence and its Role in GLP-1 Function

The amino acid sequence of this compound is His-Ala-Glu-Gly-Thr-Phe-Thr . This N-terminal portion of GLP-1 is crucial for the activation of the GLP-1 receptor. The free N-terminal histidine at position 7 (His7) of the full GLP-1 peptide is essential for its insulinotropic activity[1][3]. Truncations or modifications at this N-terminus can significantly impact the peptide's ability to bind to and activate the GLP-1R, thereby affecting downstream signaling and physiological responses[4]. While the this compound fragment itself is too short to elicit a significant biological response, its constituent amino acids are critical for the initial engagement with the receptor, which then allows for the subsequent binding of the rest of the GLP-1 peptide to induce a conformational change and initiate signaling.

Quantitative Data on N-Terminal GLP-1 Fragments

While specific quantitative binding or activity data for the this compound fragment alone is not extensively available in public literature, studies on various N-terminal fragments of GLP-1 provide valuable insights into the structure-activity relationship. The following table summarizes available data for key N-terminal fragments, highlighting the progressive loss of activity with truncation.

| Peptide Fragment | Sequence | Concentration (nM) | Observed Activity | Reference |

| GLP-1(7-37) | HAEGTFTSDVSSYLEGQAAKEFIAWLVKGRG | 0.1 - 1 | Elicited a clear insulinotropic activity. | |

| GLP-1(7-35) | HAEGTFTSDVSSYLEGQAAKEFIAWLVKG | 0.1 | Did not stimulate insulin release. | |

| GLP-1(7-20) | HAEGTFTSDVSSYL | 10 | Did not stimulate insulin release. | |

| GLP-1(8-37) | AEGTFTSDVSSYLEGQAAKEFIAWLVKGRG | 10 | Did not elicit insulinotropic activity. | |

| GLP-1(1-37) | HDEFERHAEGTFTSDVSSYLEGQAAKEFIAWLVKGRG | 10 | Did not elicit insulinotropic activity. | |

| GLP-1(6-37) | RHAEGTFTSDVSSYLEGQAAKEFIAWLVKGRG | 10 | Did not elicit insulinotropic activity. |

GLP-1 Receptor Signaling Pathways

Activation of the GLP-1R by its ligand initiates a cascade of intracellular signaling events, primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn mediate the downstream effects of GLP-1, including glucose-dependent insulin secretion.

Experimental Protocols

GLP-1 Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test peptide (e.g., this compound or its analogues) for the GLP-1R.

Methodology:

-

Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1R in appropriate growth medium.

-

Assay Buffer: Prepare a binding buffer (e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES and 0.1% BSA).

-

Radioligand Preparation: Prepare a stock solution of a radiolabeled GLP-1 analogue (e.g., ¹²⁵I-GLP-1) in the assay buffer.

-

Test Peptide Dilution: Prepare a serial dilution of the test peptide (e.g., this compound) in the assay buffer.

-

Incubation: In a 96-well plate, add the cells, a fixed concentration of the radioligand, and varying concentrations of the test peptide. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled GLP-1). Incubate at room temperature for a specified time (e.g., 2 hours).

-

Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound and free radioligand.

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

cAMP Accumulation Assay

This protocol measures the functional activity of a test peptide by quantifying the intracellular accumulation of cAMP upon GLP-1R activation.

Methodology:

-

Cell Seeding: Seed CHO-K1 or HEK293 cells expressing the GLP-1R into a 96-well plate and culture overnight.

-

Agonist Preparation: Prepare serial dilutions of the test peptide and a reference agonist (e.g., full-length GLP-1) in stimulation buffer (e.g., HBSS with 25 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

-

Cell Stimulation: Replace the culture medium with the stimulation buffer containing the different concentrations of the test peptide or reference agonist. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells using the lysis buffer provided with a cAMP detection kit.

-

cAMP Detection: Measure the intracellular cAMP concentration using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit, following the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value and the maximum response (Emax).

Conclusion

The this compound peptide, as the N-terminal heptapeptide of GLP-1, represents a critical structural motif for the interaction with and activation of the GLP-1 receptor. While this short fragment is not biologically active on its own, its study and the analysis of its derivatives are fundamental to understanding the molecular determinants of GLP-1R agonism. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers and drug development professionals to investigate the role of the GLP-1 N-terminus and to design novel, potent, and stable GLP-1R agonists for the treatment of metabolic diseases.

References

- 1. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of the effects of various C-terminal and N-terminal fragment peptides of glucagon-like peptide-1 on insulin and glucagon release from the isolated perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activity of GLP-1-analogues with N-terminal modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

An Analysis of the Putative Mechanism of Action of HAEGTFT

Disclaimer: A comprehensive search of the scientific literature reveals a significant lack of specific research on the peptide "HAEGTFT". "this compound" is identified as the first seven N-terminal residues of Glucagon-Like Peptide-1 (GLP-1). While its putative target is listed as the Glucagon Receptor (GCGR), there is no published data available detailing its specific mechanism of action, binding affinity, signaling potency, or physiological effects. Consequently, the following guide is a theoretical exploration based on the known functions of the Glucagon Receptor and the role of N-terminal domains in its activation by endogenous ligands.

Introduction to this compound and the Glucagon Receptor

This compound is a heptapeptide with the amino acid sequence His-Ala-Glu-Gly-Thr-Phe-Thr. It represents the N-terminal fragment (residues 1-7) of Glucagon-Like Peptide-1 (GLP-1). Commercial suppliers list the Glucagon Receptor (GCGR) as the target for this compound, suggesting a potential role in metabolic regulation, the primary area of GCGR function.[1][2]

The Glucagon Receptor is a Class B G-protein coupled receptor (GPCR) that plays a critical role in glucose homeostasis.[3] Primarily expressed in the liver, its activation by the peptide hormone glucagon stimulates glycogenolysis and gluconeogenesis, leading to an increase in blood glucose levels.[3][4]

Hypothetical Mechanism of Action of this compound

Given the absence of direct experimental evidence, a plausible mechanism of action for this compound must be inferred from the well-established mechanism of the Glucagon Receptor and the structural biology of its interaction with ligands.

The N-terminal region of glucagon is known to be crucial for its binding to the GCGR and subsequent receptor activation. It is believed that the N-terminus of the ligand inserts into a binding pocket within the transmembrane domain of the receptor, a critical step for initiating the conformational changes that lead to G-protein coupling and signaling.

Therefore, it is hypothesized that this compound, as the N-terminal fragment of GLP-1, may act as a modulator of GCGR activity. Two primary hypothetical mechanisms can be proposed:

-

Partial Agonism: this compound may bind to the GCGR and elicit a partial response compared to the full-length glucagon. This would be dependent on its ability to induce a sub-optimal conformational change in the receptor, leading to a weaker activation of the downstream signaling cascade.

-

Competitive Antagonism: Alternatively, this compound could bind to the GCGR but fail to induce the necessary conformational change for receptor activation. In this scenario, it would act as a competitive antagonist, occupying the binding site and preventing the binding and action of the endogenous agonist, glucagon.

The primary signaling pathway initiated by the activation of the Glucagon Receptor is the Gαs-adenylyl cyclase pathway. Upon ligand binding and receptor activation, the associated heterotrimeric G-protein (specifically the Gαs subunit) is activated. Gαs, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates downstream target proteins to mediate the physiological effects of glucagon.

Below is a diagram illustrating the hypothesized signaling pathway for this compound, assuming an agonistic role.

Caption: Hypothesized signaling pathway of this compound via the Glucagon Receptor.

Quantitative Data

As stated, there is no published quantitative data regarding the bioactivity of this compound. To characterize its mechanism of action, the following parameters would need to be experimentally determined.

| Parameter | Description | Relevance to Mechanism of Action |

| Binding Affinity (Kd) | The equilibrium dissociation constant, a measure of the strength of binding between this compound and GCGR. | A lower Kd indicates tighter binding. This is a prerequisite for any biological activity. |

| EC50 / IC50 | The concentration of this compound that elicits 50% of the maximal response (EC50 for an agonist) or inhibits 50% of the agonist response (IC50 for an antagonist). | Determines the potency of this compound as either an agonist or antagonist. |

| Emax | The maximum response that can be elicited by this compound. | For an agonist, Emax compared to the endogenous ligand (glucagon) would determine if it is a full or partial agonist. |

Experimental Protocols

To elucidate the mechanism of action of this compound, a series of in vitro experiments would be required. The following outlines a hypothetical experimental workflow.

A. Receptor Binding Assay

-

Objective: To determine if this compound binds to the Glucagon Receptor and to quantify its binding affinity.

-

Methodology: A competitive radioligand binding assay would be employed.

-

Cell membranes expressing the human Glucagon Receptor are prepared.

-

A constant concentration of a radiolabeled ligand for GCGR (e.g., [125I]-glucagon) is incubated with the membranes.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

After incubation and washing to remove unbound ligand, the amount of radioactivity bound to the membranes is measured.

-

The data is used to calculate the IC50 of this compound, which can then be used to determine its binding affinity (Ki).

-

B. cAMP Accumulation Assay

-

Objective: To determine if this compound can activate the GCGR and stimulate downstream signaling, and to quantify its potency and efficacy.

-

Methodology: A cell-based assay to measure the production of cyclic AMP (cAMP).

-

A cell line stably expressing the human Glucagon Receptor (e.g., HEK293 or CHO cells) is cultured.

-

The cells are treated with increasing concentrations of this compound. A known agonist (glucagon) is used as a positive control.

-

To test for antagonistic activity, cells are co-incubated with a fixed concentration of glucagon and increasing concentrations of this compound.

-

After incubation, the cells are lysed, and the intracellular concentration of cAMP is measured using a suitable assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).

-

The results will generate dose-response curves from which the EC50 and Emax (for agonism) or IC50 (for antagonism) can be determined.

-

Below is a diagram illustrating a potential experimental workflow.

Caption: A hypothetical workflow for characterizing the mechanism of action of this compound.

Conclusion

While the peptide this compound is commercially available and listed as a Glucagon Receptor ligand, there is a notable absence of scientific literature to substantiate this claim and to detail its mechanism of action. Based on its identity as the N-terminal fragment of GLP-1, it is plausible that this compound could interact with the Glucagon Receptor, potentially acting as a partial agonist or a competitive antagonist. However, without experimental data, its true biological function remains speculative. The experimental protocols outlined above would be necessary to elucidate the precise molecular mechanism of this compound. For researchers, scientists, and drug development professionals, this compound may represent an unexplored tool for probing the structure-activity relationships of the Glucagon Receptor, but any potential use would first require its thorough pharmacological characterization.

References

The Role of Sodium-Glucose Cotransporter 2 (SGLT2) in Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium-Glucose Cotransporter 2 (SGLT2) is a high-capacity, low-affinity transporter protein predominantly expressed in the S1 segment of the proximal renal tubules. It plays a pivotal role in glucose homeostasis by reabsorbing approximately 90% of the glucose filtered by the glomeruli back into the bloodstream.[1][2][3] Inhibition of SGLT2 has emerged as a key therapeutic strategy for managing type 2 diabetes mellitus, as it promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[1][3] This guide provides a comprehensive overview of the core functions of SGLT2 in glucose metabolism, the signaling pathways associated with its inhibition, and detailed experimental protocols for its study.

Mechanism of Action of SGLT2 in Renal Glucose Reabsorption

Under normal physiological conditions, the kidneys filter approximately 180 grams of glucose from the blood each day, with nearly all of it being reabsorbed back into circulation to conserve energy. This reabsorption is an active process mediated by sodium-glucose cotransporters. SGLT2, located on the apical membrane of the proximal tubule epithelial cells, is responsible for the bulk of this glucose uptake from the glomerular filtrate.

The transport mechanism of SGLT2 is coupled to the sodium gradient maintained by the Na+/K+-ATPase pump on the basolateral membrane. For every molecule of glucose transported into the cell, one sodium ion is co-transported. This process is independent of insulin, meaning that SGLT2 continues to reabsorb glucose even in insulin-resistant states. In individuals with type 2 diabetes, the expression and activity of SGLT2 can be upregulated, contributing to the maintenance of hyperglycemia.

SGLT2 inhibitors are a class of oral medications that selectively block the action of SGLT2. By doing so, they lower the renal threshold for glucose excretion, leading to increased urinary glucose excretion and a subsequent reduction in plasma glucose levels.

Signaling Pathways Modulated by SGLT2 Inhibition

While the primary effect of SGLT2 inhibitors is on renal glucose handling, their benefits extend to cardiovascular and renal protection, suggesting modulation of various signaling pathways.

One of the key pathways influenced by SGLT2 inhibitors is the AMP-activated protein kinase (AMPK) pathway . AMPK is a crucial cellular energy sensor that, when activated, promotes catabolic processes to generate ATP. SGLT2 inhibitors have been shown to activate AMPK, which in turn can lead to the suppression of pro-inflammatory pathways and a reduction in inflammatory mediators.

Additionally, SGLT2 inhibitors have been found to modulate other inflammatory signaling cascades, including the NLRP3 inflammasome and the NF-κB (Nuclear factor kappa B) pathway . By inhibiting these pathways, SGLT2 inhibitors can exert anti-inflammatory effects that contribute to their protective effects on the heart and kidneys. Some studies also suggest that SGLT2 inhibitors can influence the renin-angiotensin-aldosterone system (RAAS) .

Quantitative Data on the Efficacy of SGLT2 Inhibitors

Numerous clinical trials have demonstrated the efficacy of SGLT2 inhibitors in improving glycemic control and other metabolic parameters. The following tables summarize key quantitative data from meta-analyses of these trials.

Table 1: Effect of SGLT2 Inhibitors on Glycemic Control and Body Weight

| Parameter | Mean Reduction (95% CI) | Duration of Treatment | Reference |

| HbA1c | 0.5% - 0.7% | 12 - 52 weeks | |

| HbA1c | 0.4% - 1.0% | Varies | |

| HbA1c | 0.8% - 1.3% | 1 - 6 months | |

| Body Weight | 2.0 kg | 6 months | |

| Body Weight | 0.60 kg (-0.64 to -0.55) | ≥ 12 weeks |

Table 2: Cardiovascular and Renal Outcomes with SGLT2 Inhibitors vs. Placebo

| Outcome | Hazard Ratio (95% CI) | Reference |

| Hospitalization for Heart Failure | 0.68 (0.62 - 0.74) | |

| Cardiovascular Death | 0.86 (0.77 - 0.95) | |

| All-Cause Mortality | 0.86 (0.78 - 0.94) | |

| Major Adverse Cardiovascular Events | 0.86 (0.75 - 0.97) (Canagliflozin) | |

| Progression of Renal Disease | 0.55 (0.48 - 0.64) |

Experimental Protocols for Studying SGLT2 Activity

The functional activity of SGLT2 is typically assessed using cell-based transport assays. These assays measure the uptake of a labeled glucose analog into cells that endogenously or recombinantly express SGLT2.

Fluorescent Glucose Analog-Based Assay

This method utilizes a fluorescently labeled glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose uptake.

Principle: SGLT2-mediated glucose transport is sodium-dependent. Therefore, the specific activity of SGLT2 can be determined by measuring the difference in 2-NBDG uptake in the presence and absence of sodium.

Materials:

-

Human kidney proximal tubule cell line (e.g., HK-2) endogenously expressing SGLT2.

-

2-NBDG.

-

Sodium-containing buffer (e.g., 140 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgSO4, 1 mM KH2PO4, 10 mM HEPES, pH 7.4).

-

Sodium-free buffer (e.g., 140 mM Choline Chloride, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgSO4, 1 mM KH2PO4, 10 mM HEPES, pH 7.4).

-

SGLT2 inhibitor (e.g., Dapagliflozin) as a positive control.

-

96-well black, clear-bottom plates.

-

Fluorescence microplate reader.

Procedure:

-

Cell Seeding: Seed HK-2 cells into 96-well plates and culture for 24 hours.

-

Compound Incubation: Wash cells with sodium-free buffer. Add test compounds or control vehicle in sodium-containing buffer and incubate.

-

Substrate Addition: Add 2-NBDG in either sodium-containing or sodium-free buffer to the respective wells. Incubate for 30-60 minutes at 37°C.

-

Termination of Uptake: Remove the 2-NBDG solution and wash the cells with ice-cold sodium-free buffer.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader.

-

Data Analysis: Calculate the sodium-dependent 2-NBDG uptake by subtracting the fluorescence in sodium-free conditions from that in sodium-containing conditions. Determine the inhibitory effect of test compounds relative to the vehicle control.

Radioisotope-Based Assay

A traditional method for measuring SGLT2 activity involves the use of a radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG).

Principle: Similar to the fluorescent assay, this method relies on the sodium-dependent uptake of the radiolabeled substrate.

Procedure: The protocol is analogous to the fluorescent assay, with the following key differences:

-

Substrate: ¹⁴C-AMG is used instead of 2-NBDG.

-

Cell Lysis: After washing, cells are lysed.

-

Measurement: The radioactivity in the cell lysate is measured using a scintillation counter.

Conclusion

SGLT2 is a critical regulator of glucose homeostasis, and its inhibition has proven to be an effective strategy for the management of type 2 diabetes. The pleiotropic effects of SGLT2 inhibitors on cardiovascular and renal outcomes underscore the importance of understanding the broader signaling pathways they modulate. The experimental protocols detailed in this guide provide robust methods for the continued investigation of SGLT2 function and the discovery of novel therapeutic agents targeting this transporter.

References

An In-depth Technical Guide to the Characterization of a Novel Compound's Interaction with the GLP-1 Receptor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Haegtft" is not found in the public scientific literature. This guide provides a comprehensive framework and methodologies for characterizing the interaction of a novel compound, provisionally named this compound, with the Glucagon-Like Peptide-1 (GLP-1) receptor. The data presented are illustrative and based on known GLP-1 receptor agonists.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis, making its receptor (GLP-1R) a major therapeutic target for type 2 diabetes and obesity.[1][2][3] The interaction of ligands with the GLP-1R can elicit a range of cellular responses, including insulin secretion, inhibition of glucagon secretion, and delayed gastric emptying.[2][4] This guide outlines the key experimental approaches to thoroughly characterize the binding, signaling, and functional effects of a novel compound, herein referred to as this compound, on the GLP-1 receptor.

Data Presentation: Quantitative Analysis of this compound-GLP-1R Interaction

A systematic evaluation of a novel compound's interaction with the GLP-1R requires quantitative assessment of its binding affinity and functional potency. The following tables summarize key in vitro parameters for this compound compared to the endogenous ligand, GLP-1, and a well-characterized synthetic agonist, Exendin-4.

Table 1: Comparative Binding Affinities for the GLP-1 Receptor

| Ligand | Receptor Source | Assay Type | Kd (nM) | IC50 (nM) | Reference |

| This compound | Recombinant human GLP-1R | Radioligand Displacement | [Insert Data] | [Insert Data] | [Internal Data] |

| GLP-1 | Rat GLP-1R | Radioligand Displacement | - | 5.2 x 10-9 M | |

| GLP-1 | Human GLP-1R | Radioligand Displacement | - | 400 | |

| Exendin-4 | Human GLP-1R | Radioligand Displacement | - | 1-3 |

Table 2: In Vitro Functional Potency at the GLP-1 Receptor

| Ligand | Cell Line | Functional Assay | EC50 (nM) | Emax (% of GLP-1) | Reference |

| This compound | HEK293-hGLP-1R | cAMP Accumulation | [Insert Data] | [Insert Data] | [Internal Data] |

| GLP-1 | HEK293T | Luciferase Reporter | [Reference Value] | 100% | |

| Exendin-4 | [Cell Line] | [Functional Assay] | [Reference Value] | [Reference Value] | [Reference] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. The following are standard protocols for key experiments in the characterization of a novel GLP-1R ligand.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of this compound for the GLP-1 receptor.

Materials:

-

HEK293 cells stably expressing the human GLP-1 receptor (HEK293-hGLP-1R).

-

Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).

-

Radiolabeled GLP-1 (e.g., 125I-GLP-1).

-

Unlabeled GLP-1 (for non-specific binding determination).

-

This compound at various concentrations.

-

Scintillation fluid and counter.

Procedure:

-

Prepare cell membranes from HEK293-hGLP-1R cells.

-

In a 96-well plate, add a fixed concentration of 125I-GLP-1 to each well.

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand.

-

For determination of non-specific binding, add a high concentration of unlabeled GLP-1.

-

Incubate the plate to allow binding to reach equilibrium.

-

Harvest the membranes onto filter mats and wash to remove unbound radioligand.

-

Measure the radioactivity of each filter using a scintillation counter.

-

Data are analyzed using non-linear regression to determine the IC50 value, which can be converted to a Ki value.

cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) of this compound in stimulating intracellular cyclic AMP (cAMP) production, a primary downstream signaling event of GLP-1R activation.

Materials:

-

HEK293-hGLP-1R cells.

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

This compound at various concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Seed HEK293-hGLP-1R cells in a 96-well plate and culture overnight.

-

Pre-treat cells with a phosphodiesterase inhibitor.

-

Stimulate the cells with increasing concentrations of this compound for a defined period.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial kit.

-

Plot the cAMP concentration against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 and Emax.

Visualizations of Signaling Pathways and Experimental Workflows

Visual representations are essential for understanding complex biological processes and experimental designs.

Caption: this compound-induced GLP-1R signaling cascade.

Caption: Workflow for characterizing a novel GLP-1R agonist.

Downstream Signaling Pathways

Activation of the GLP-1R by an agonist like this compound initiates a cascade of intracellular events beyond cAMP production. Investigating these pathways provides a more complete understanding of the compound's mechanism of action. Key downstream pathways include:

-

Protein Kinase A (PKA) Pathway: The primary pathway activated by cAMP, leading to the phosphorylation of numerous downstream targets involved in insulin exocytosis.

-

Exchange Protein Directly Activated by cAMP (EPAC) Pathway: Another cAMP sensor that can mediate PKA-independent effects on insulin secretion and cell survival.

-

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Can be activated by GLP-1R and is involved in cell proliferation and survival.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Plays a role in cell survival and glucose metabolism.

-

β-arrestin Recruitment: Involved in receptor desensitization, internalization, and can initiate G-protein independent signaling.

Caption: Major downstream signaling pathways of the GLP-1R.

Conclusion

This guide provides a foundational framework for the in-depth technical characterization of a novel compound, "this compound," and its interaction with the GLP-1 receptor. By systematically applying the described experimental protocols and data analysis workflows, researchers can elucidate the binding kinetics, functional potency, and downstream signaling mechanisms of new therapeutic candidates targeting this important metabolic receptor. The provided visualizations offer clear representations of the complex biological processes and experimental logic involved in this area of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. The peptide agonist-binding site of the glucagon-like peptide-1 (GLP-1) receptor based on site-directed mutagenesis and knowledge-based modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drug-Drug Interactions Between Glucagon-Like Peptide 1 Receptor Agonists and Oral Medications: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Significance of the HAEGTFT Peptide Sequence

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide sequence HAEGTFT, representing the N-terminal 1-7 residues of Glucagon-like peptide-1 (GLP-1), is of significant interest in the fields of endocrinology and drug development. While not discovered as an independent entity, its history is intrinsically linked to the discovery and characterization of GLP-1, a critical incretin hormone. This document provides a comprehensive overview of the historical context of GLP-1's discovery, the functional importance of the this compound sequence, and the experimental methodologies that have been pivotal in its study. We will delve into the signaling pathways initiated by GLP-1 and the quantitative data that underscore the significance of its N-terminal domain.

Discovery and History

The journey to understanding the this compound peptide begins with the broader story of the discovery of Glucagon-like peptide-1 (GLP-1).

The Incretin Concept and the Discovery of GLP-1

The concept of "incretins," gut-derived hormones that enhance insulin secretion in response to nutrient intake, was first proposed in the early 20th century. However, it wasn't until the 1980s that the key incretin hormones were identified. The discovery of GLP-1 was a direct result of the cloning of the proglucagon gene. Researchers found that this gene was expressed not only in the pancreas but also in the L-cells of the intestine.

Subsequent studies revealed that proglucagon is differentially processed in these tissues. In the pancreas, it is cleaved to produce glucagon. In the intestine, however, it is processed to yield several other peptides, including GLP-1. The primary active forms of GLP-1 were identified as GLP-1-(7-37) and GLP-1-(7-36) amide. The sequence this compound constitutes the first seven amino acids of these active forms.

Identification of the this compound Sequence

The amino acid sequence of GLP-1, including the N-terminal this compound, was determined through protein sequencing techniques applied to the isolated peptide fragments from intestinal extracts. The identification of this specific N-terminal sequence was crucial for understanding the peptide's biological activity and for the subsequent synthesis of GLP-1 analogues for research and therapeutic purposes.

Functional Significance of the this compound Sequence

The N-terminal region of GLP-1, this compound, is critical for its biological function, primarily its interaction with the GLP-1 receptor (GLP-1R), a G-protein coupled receptor.

-

Receptor Binding and Activation: The histidine at position 1 (H) and the alanine at position 2 (A) of the this compound sequence are particularly important for the binding affinity and activation of the GLP-1R. Modifications to these residues can significantly impact the peptide's potency.

-

DPP-IV Cleavage: The N-terminal sequence is also the site of enzymatic cleavage by dipeptidyl peptidase-IV (DPP-IV). DPP-IV rapidly cleaves the first two amino acids (His-Ala), inactivating the peptide. This rapid degradation has been a major focus in the development of GLP-1-based therapeutics, leading to the creation of DPP-IV resistant analogues.

Quantitative Data

The following table summarizes key quantitative data related to GLP-1 and the significance of its N-terminal sequence.

| Parameter | Description | Typical Value(s) | Significance |

| GLP-1R Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the affinity of GLP-1 for its receptor. | 0.1 - 1 nM | A lower Kd indicates higher binding affinity. The N-terminus is a key determinant of this high affinity. |

| EC50 for Insulin Secretion | The concentration of GLP-1 that induces a half-maximal response in insulin secretion from pancreatic beta-cells. | 1 - 10 pM | Demonstrates the high potency of GLP-1, which is dependent on the integrity of the N-terminal sequence. |

| DPP-IV Cleavage Rate (kcat/Km) | The catalytic efficiency of DPP-IV in cleaving the N-terminal of GLP-1. | ~1 x 10^6 M-1s-1 | Highlights the rapid inactivation of native GLP-1 and the therapeutic rationale for developing DPP-IV resistant analogues. |

Experimental Protocols

The discovery and characterization of GLP-1 and its this compound sequence have relied on a variety of experimental techniques.

Peptide Isolation and Sequencing

-

Protocol:

-

Homogenize intestinal tissue in an acidic extraction buffer to preserve peptide integrity.

-

Perform initial purification of the extract using size-exclusion chromatography.

-

Further purify the peptide fractions using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Subject the purified peptide to Edman degradation for sequential amino acid analysis to determine the primary sequence.

-

Confirm the sequence and post-translational modifications using mass spectrometry.

-

Receptor Binding Assays

-

Protocol:

-

Prepare cell membranes from a cell line overexpressing the GLP-1 receptor.

-

Incubate the membranes with a radiolabeled GLP-1 analogue (e.g., 125I-GLP-1).

-

Perform a competition binding experiment by adding increasing concentrations of unlabeled GLP-1 or its analogues (including fragments like this compound).

-

Separate bound from free radioligand by filtration.

-

Quantify the bound radioactivity to determine the binding affinity (Kd) and inhibitory concentration (IC50).

-

In Vitro Bioassays (Insulin Secretion)

-

Protocol:

-

Isolate pancreatic islets of Langerhans from a suitable animal model (e.g., rat or mouse).

-

Culture the islets in a glucose-rich medium.

-

Stimulate the islets with varying concentrations of GLP-1 or its analogues.

-

Collect the supernatant and measure the concentration of secreted insulin using an enzyme-linked immunosorbent assay (ELISA).

-

Plot the dose-response curve to determine the EC50.

-

Signaling Pathways

Upon binding of GLP-1 to its receptor on pancreatic beta-cells, a cascade of intracellular signaling events is initiated, leading to enhanced glucose-dependent insulin secretion.

Caption: GLP-1 signaling pathway in pancreatic beta-cells.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a novel bioactive peptide like GLP-1.

Caption: General workflow for bioactive peptide discovery.

Conclusion

The this compound sequence, as the N-terminus of GLP-1, is a prime example of how a small peptide fragment can be integral to the function of a larger, therapeutically important hormone. Its discovery is inseparable from that of GLP-1 and has been fundamental to our understanding of incretin biology and the development of novel treatments for type 2 diabetes and obesity. The experimental protocols and signaling pathways detailed herein provide a technical foundation for researchers and drug development professionals working in this exciting area of peptide science.

An In-depth Technical Guide on the Characterization of Novel DPP-IV Substrates

Disclaimer: The term "Haegtft" did not yield any specific results in scientific literature searches and is used here as a hypothetical example to illustrate the process of characterizing a novel Dipeptidyl Peptidase-IV (DPP-IV) substrate. The data and specific experimental details provided are representative examples based on known DPP-IV substrates and standard methodologies.

Introduction to Dipeptidyl Peptidase-IV (DPP-IV)

Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that is ubiquitously expressed on the surface of various cell types, and is also found in a soluble form in plasma.[1] DPP-IV plays a crucial role in numerous physiological processes, including glucose homeostasis, immune regulation, inflammation, and signal transduction.[2] The enzyme specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of a wide range of polypeptide substrates.

Prominent physiological substrates of DPP-IV include incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are critical for regulating insulin secretion. By inactivating these and other bioactive peptides like neuropeptide Y and substance P, DPP-IV is a key regulator of their biological activity. Consequently, the inhibition of DPP-IV has emerged as a major therapeutic strategy for the management of type 2 diabetes. The discovery and characterization of novel DPP-IV substrates are therefore of significant interest for understanding physiological regulation and for the development of new therapeutic agents.

Biochemical Characterization of this compound as a DPP-IV Substrate

The initial step in characterizing a novel peptide like this compound as a DPP-IV substrate involves determining its kinetic parameters of interaction with the enzyme. This is typically achieved through in vitro enzymatic assays.

Quantitative Data: Kinetic Parameters of this compound Cleavage by DPP-IV

The following table summarizes hypothetical kinetic data for the cleavage of this compound by recombinant human DPP-IV, compared to a known synthetic substrate, Gly-Pro-pNA.

| Substrate | Michaelis-Menten Constant (Km) (mM) | Maximum Velocity (Vmax) (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (M-1s-1) |

| This compound | 0.45 | 150 | 5.5 x 105 |

| Gly-Pro-pNA | 0.66 | 120 | 3.0 x 105 |

Experimental Protocol: DPP-IV Activity Assay (Colorimetric)

This protocol describes a method to determine the kinetic parameters of a putative DPP-IV substrate using a colorimetric assay with a chromogenic substrate analog for comparison.

Materials:

-

Recombinant human DPP-IV (soluble form)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Gly-Pro-p-nitroanilide (Gly-Pro-pNA) hydrochloride (chromogenic substrate)

-

"this compound" peptide of interest

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

-

Incubator set to 37°C

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of recombinant human DPP-IV in Tris-HCl buffer.

-

Prepare stock solutions of Gly-Pro-pNA and this compound in Tris-HCl buffer.

-

Create a series of dilutions of the substrate (this compound or Gly-Pro-pNA) in Tris-HCl buffer to achieve a range of final concentrations for the kinetic analysis.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the various substrate dilutions to triplicate wells.

-

Include a set of wells with buffer only to serve as a blank control.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding 50 µL of the DPP-IV enzyme solution to each well. The final reaction volume will be 100 µL.

-

Immediately place the plate in the microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C. The rate of p-nitroaniline production from the cleavage of Gly-Pro-pNA results in an increase in absorbance. For an unlabeled substrate like this compound, a competitive assay format or a different detection method (e.g., LC-MS) would be necessary to measure its cleavage.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.

-

Plot the initial velocities against the substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Cellular Effects and Signaling Pathways

The physiological relevance of this compound as a DPP-IV substrate is determined by its downstream cellular effects. Cleavage by DPP-IV can either inactivate a peptide or, in some cases, alter its receptor binding and signaling properties.

Hypothetical Signaling Pathway of this compound

Let's hypothesize that this compound is an agonist for a G-protein coupled receptor (GPCR), and its cleavage by DPP-IV results in an inactive fragment.

Experimental Protocol: Cell-Based Signaling Assay (cAMP Measurement)

This protocol describes how to measure the activation of a Gs-coupled receptor by this compound and the effect of DPP-IV.

Materials:

-

A cell line endogenously or recombinantly expressing the this compound receptor.

-

Cell culture medium and supplements.

-

This compound peptide.

-

Recombinant soluble DPP-IV.

-

A competitive ELISA-based cAMP assay kit.

-

DPP-IV inhibitor (e.g., Sitagliptin) as a control.

-

Multi-well cell culture plates.

Procedure:

-

Cell Culture:

-

Seed the cells in 96-well plates and grow to 80-90% confluency.

-

-

Pre-incubation with DPP-IV:

-

In separate tubes, pre-incubate this compound at a fixed concentration with and without recombinant DPP-IV for a time determined by the in vitro kinetic assay (e.g., 30 minutes).

-

As a control, pre-incubate this compound with DPP-IV and a DPP-IV inhibitor.

-

-

Cell Stimulation:

-

Wash the cells with a serum-free medium.

-

Add the pre-incubated this compound solutions to the cells. Include a vehicle control.

-

Incubate for 15 minutes at 37°C to allow for receptor activation and second messenger production.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's protocol.

-

Perform the competitive ELISA to determine the intracellular cAMP concentration in each well.

-

-

Data Analysis:

-

Quantify the cAMP levels for each condition.

-

Compare the cAMP levels in cells treated with this compound alone, this compound pre-incubated with DPP-IV, and this compound pre-incubated with DPP-IV and an inhibitor. A significant reduction in cAMP levels upon pre-incubation with DPP-IV, which is rescued by the inhibitor, would confirm that DPP-IV inactivates this compound.

-

Experimental and Logical Workflows

The process of identifying and validating a novel DPP-IV substrate follows a logical progression from initial screening to in-depth characterization.

Workflow for DPP-IV Substrate Discovery and Validation

Conclusion

The comprehensive characterization of a novel peptide such as "this compound" as a DPP-IV substrate is a multi-faceted process that bridges biochemistry and cell biology. By determining the kinetic parameters of cleavage, elucidating the consequent effects on cellular signaling pathways, and understanding its physiological role, researchers can uncover new mechanisms of biological regulation. This knowledge is not only fundamental to advancing our understanding of endocrinology and immunology but also holds significant potential for the development of novel therapeutics targeting the DPP-IV axis. The structured approach outlined in this guide provides a robust framework for scientists and drug development professionals to rigorously evaluate potential new DPP-IV substrates.

References

An In-depth Technical Guide to the In Vivo Stability of Therapeutic Peptides

Disclaimer: Publicly available scientific literature and databases do not contain information on a peptide specifically named "Haegtft." The following guide is a comprehensive template designed for researchers, scientists, and drug development professionals to structure and present data on the in vivo stability of a therapeutic peptide. The data, protocols, and pathways are representative examples used for illustrative purposes.

Executive Summary

This document provides a detailed overview of the essential pharmacokinetic (PK) and stability characteristics of a therapeutic peptide, referred to herein as "Peptide-X." The primary objective of in vivo stability studies is to understand a peptide's half-life, clearance mechanisms, and metabolic fate, which are critical determinants of its dosing regimen, efficacy, and safety profile. This guide outlines the key quantitative data from preclinical animal models, details the experimental protocols used for their determination, and visualizes the associated metabolic and experimental pathways.

Pharmacokinetic Profile of Peptide-X

The in vivo stability of Peptide-X was evaluated in multiple preclinical species following intravenous (IV) and subcutaneous (SC) administration. The key pharmacokinetic parameters are summarized below. These parameters are crucial for predicting the peptide's behavior in humans.

Quantitative Pharmacokinetic Data

The following tables summarize the mean pharmacokinetic parameters of Peptide-X observed in mice and cynomolgus monkeys.

Table 1: Single Intravenous (IV) Bolus Administration of Peptide-X (1 mg/kg)

| Parameter | Mouse (n=5) | Cynomolgus Monkey (n=3) | Description |

| t½ (half-life) | 1.8 ± 0.3 hours | 4.2 ± 0.7 hours | Time required for the plasma concentration to decrease by half. |

| Cmax (max concentration) | 2,500 ± 310 ng/mL | 1,850 ± 250 ng/mL | Maximum observed plasma concentration. |

| AUClast (area under curve) | 4,800 ± 550 hrng/mL | 9,200 ± 1100 hrng/mL | Total drug exposure over time. |

| CL (clearance) | 3.5 ± 0.4 mL/hr/kg | 1.8 ± 0.2 mL/hr/kg | Volume of plasma cleared of the drug per unit time. |

| Vd (volume of distribution) | 0.5 ± 0.08 L/kg | 0.3 ± 0.05 L/kg | Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Table 2: Single Subcutaneous (SC) Administration of Peptide-X (5 mg/kg)

| Parameter | Mouse (n=5) | Cynomolgus Monkey (n=3) | Description |

| t½ (half-life) | 2.5 ± 0.5 hours | 5.1 ± 0.9 hours | Time required for the plasma concentration to decrease by half. |

| Cmax (max concentration) | 850 ± 120 ng/mL | 600 ± 90 ng/mL | Maximum observed plasma concentration. |

| Tmax (time to Cmax) | 1.0 ± 0.2 hours | 2.5 ± 0.5 hours | Time to reach maximum plasma concentration. |

| AUCinf (AUC to infinity) | 5,900 ± 700 hrng/mL | 11,500 ± 1400 hrng/mL | Total drug exposure extrapolated to infinity. |

| F% (Bioavailability) | 75 ± 8 % | 68 ± 7 % | The fraction of the administered dose that reaches systemic circulation. |

Key Experimental Protocols

Detailed and standardized methodologies are essential for the accurate assessment of peptide stability.

In Vivo Pharmacokinetic Study Protocol

-

Animal Models: Male CD-1 mice (8 weeks old, 25-30g) and male cynomolgus monkeys (3-4 years old, 3-5kg) were used. Animals were housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Dosing:

-

Intravenous (IV): Peptide-X was dissolved in sterile saline (0.9% NaCl) to a final concentration of 0.5 mg/mL. A single bolus dose of 1 mg/kg was administered via the tail vein (mice) or cephalic vein (monkeys).

-

Subcutaneous (SC): Peptide-X was dissolved in sterile saline to a final concentration of 2.5 mg/mL. A single dose of 5 mg/kg was administered into the interscapular region.

-

-

Blood Sampling:

-

Serial blood samples (~50 µL for mice, ~200 µL for monkeys) were collected from the saphenous vein into K2-EDTA coated tubes at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Plasma was separated by centrifugation at 2,000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

-

-

Bioanalytical Method:

-

Plasma concentrations of Peptide-X were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Briefly, plasma samples were subjected to protein precipitation with acetonitrile containing an internal standard (a stable isotope-labeled version of Peptide-X).

-

The supernatant was injected onto a C18 reverse-phase column and analyzed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

The lower limit of quantification (LLOQ) was established at 1 ng/mL.

-

Visualization of Workflows and Pathways

Diagrams provide a clear visual representation of complex processes involved in stability assessment and peptide degradation.

Diagram: Experimental Workflow for In Vivo PK Studies

Caption: Workflow for preclinical pharmacokinetic assessment.

Diagram: General Peptide Degradation Pathways In Vivo

Caption: Major pathways of peptide clearance and degradation.

Discussion and Conclusion

The in vivo stability of Peptide-X demonstrates characteristics typical of a therapeutic peptide, with a half-life ranging from 1.8 to 5.1 hours across species and routes of administration. The observed clearance rates suggest that the peptide is primarily eliminated through a combination of proteolytic degradation and renal filtration, common pathways for molecules of this class.[1][2] The subcutaneous bioavailability of 68-75% indicates efficient absorption from the injection site.

Understanding these stability and pharmacokinetic parameters is fundamental for guiding further drug development. The data presented here will inform dose selection for future efficacy and toxicology studies and provide the basis for predicting the human pharmacokinetic profile. Future work should focus on identifying specific cleavage sites and metabolites to fully elucidate the degradation pathway.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Haegtft Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haegtft is a heptapeptide corresponding to the N-terminal 1-7 residues of glucagon-like peptide-1 (GLP-1)[][2][3]. Its amino acid sequence is H-His-Ala-Glu-Gly-Thr-Phe-Thr-OH[]. As a fragment of the important incretin hormone GLP-1, this compound is a valuable tool for research in areas such as metabolic diseases, receptor binding studies, and as a reference standard in analytical applications.

These application notes provide a comprehensive guide to the chemical synthesis of this compound using the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. The protocols detailed below cover all stages from resin preparation to final peptide purification and characterization.

Materials and Reagents

Successful peptide synthesis requires high-purity reagents and solvents. Ensure all materials are of "peptide synthesis grade" or equivalent.

| Category | Reagent/Material | Suggested Grade/Supplier |

| Resins | Wang Resin (for C-terminal carboxyl) | 100-200 mesh, 0.5-1.0 mmol/g substitution |

| Amino Acids | Fmoc-Thr(tBu)-OH | High Purity (>99%) |

| Fmoc-Phe-OH | High Purity (>99%) | |

| Fmoc-Gly-OH | High Purity (>99%) | |

| Fmoc-Glu(OtBu)-OH | High Purity (>99%) | |

| Fmoc-Ala-OH | High Purity (>99%) | |

| Fmoc-His(Trt)-OH | High Purity (>99%) | |

| Solvents | N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade |

| Dichloromethane (DCM) | Anhydrous, ACS Grade | |

| Piperidine | Anhydrous, >99.5% | |

| Trifluoroacetic Acid (TFA) | Reagent Grade, >99.5% | |

| Coupling Reagents | HBTU (HATU or HCTU can also be used) | >99.5% |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade, >99.5% | |

| Cleavage & Scavengers | Triisopropylsilane (TIS) | >98% |

| Deionized Water (H₂O) | 18.2 MΩ·cm | |

| Purification | Acetonitrile (ACN) | HPLC Grade |

| Diethyl Ether | Anhydrous, ACS Grade | |

| Equipment | Solid-Phase Peptide Synthesis Vessel | Manual or Automated Synthesizer |

| High-Performance Liquid Chromatography (HPLC) | Preparative and Analytical | |

| Mass Spectrometer (MS) | ESI or MALDI-TOF | |

| Lyophilizer |

Synthesis Workflow and Signaling Pathway

Overall Synthesis Workflow

The synthesis of this compound follows a standard solid-phase peptide synthesis (SPPS) workflow. This process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support[4]. The workflow diagram below illustrates the key stages of the process.

Caption: Workflow for Solid-Phase Synthesis of this compound Peptide.

Biological Context: GLP-1 Signaling Pathway

This compound is the N-terminal fragment of GLP-1, a hormone that plays a crucial role in glucose homeostasis by activating the GLP-1 receptor (GLP-1R), a G-protein coupled receptor. The diagram below shows a simplified signaling cascade initiated by GLP-1 binding.

References

Application Notes & Protocols for DPP-IV Inhibition Studies Using Haegtft

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism.[1] It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are vital for stimulating insulin secretion and suppressing glucagon release.[1][2][3] Inhibition of DPP-IV is a well-established therapeutic strategy for the management of type 2 diabetes mellitus.[4] Haegtft is a novel, potent, and selective small molecule inhibitor of DPP-IV. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study DPP-IV inhibition in a research setting.

Mechanism of Action

DPP-IV inhibitors work by preventing the degradation of incretins, thereby increasing their plasma concentrations. This leads to enhanced insulin secretion from pancreatic β-cells and reduced glucagon secretion from α-cells in a glucose-dependent manner. The primary mechanism of this compound is competitive inhibition of the DPP-IV enzyme.

Caption: DPP-IV Inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound against DPP-IV has been characterized and compared with other known inhibitors.

| Compound | IC50 (nM) | Ki (nM) | Inhibition Type | Selectivity vs DPP-8/DPP-9 |

| This compound | 15.5 | 7.2 | Competitive | >1500-fold |

| Sitagliptin | 36.2 | 18.1 | Competitive | >1000-fold |

| Vildagliptin | 50.8 | 25.4 | Competitive | >200-fold |

| Diprotin A | 250.3 | 125.1 | Competitive | >100-fold |

Experimental Protocols

In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against DPP-IV.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

-

This compound (test compound)

-

Sitagliptin or Diprotin A (positive control)

-

DMSO (vehicle)

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in the assay buffer. Also, prepare solutions for the positive control.

-

In a 96-well plate, add 30 µL of diluted Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the this compound solution or control to the appropriate wells.

-

For background wells, add 40 µL of diluted Assay Buffer and 10 µL of the solvent.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the DPP-IV substrate (Gly-Pro-AMC) to each well.

-

Immediately measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) in kinetic mode for 30 minutes at 37°C.

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Determine the percent inhibition using the following formula: % Inhibition = [(Rate of uninhibited enzyme - Rate of inhibited enzyme) / Rate of uninhibited enzyme] x 100

-

Plot the percent inhibition against the logarithm of this compound concentration to determine the IC50 value.

Caption: In Vitro DPP-IV Inhibition Assay Workflow.

Enzyme Kinetics Analysis

To determine the mechanism of inhibition (e.g., competitive, non-competitive), a kinetic analysis is performed.

Protocol:

-

Follow the in vitro assay protocol as described above.

-

Use a fixed concentration of this compound (approximately its IC50 value).

-

Vary the concentration of the substrate (Gly-Pro-AMC) over a range (e.g., 0.5 to 10 times the Km value).

-

Measure the initial reaction velocities for each substrate concentration in the presence and absence of this compound.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or Michaelis-Menten plot.

-

Analyze the changes in Km and Vmax to determine the mode of inhibition. For competitive inhibition, Km will increase while Vmax remains unchanged.

High-Throughput Screening (HTS) for DPP-IV Inhibitors

The described in vitro assay can be adapted for high-throughput screening of compound libraries to identify novel DPP-IV inhibitors.

Modifications for HTS:

-

Utilize 384-well or 1536-well plates to increase throughput.

-

Automate liquid handling for reagent dispensing and compound addition.

-

Employ a plate reader with kinetic measurement capabilities and automated data analysis software.

-

Human plasma can be used as a cost-effective source of DPP-IV for HTS.

Caption: High-Throughput Screening Logical Flow.

Conclusion

This compound demonstrates potent and selective inhibitory activity against DPP-IV in vitro. The provided protocols offer a robust framework for researchers to investigate the inhibitory properties of this compound and to screen for other novel DPP-IV inhibitors. These methods are fundamental in the preclinical evaluation of potential therapeutic agents for type 2 diabetes and related metabolic disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies [mdpi.com]

Application Notes and Protocols: Hepatocyte Growth Factor (HGF) in Diabetes Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocyte Growth Factor (HGF), a potent mitogen for mature hepatocytes, plays a crucial role in cell growth, survival, and motility. Emerging evidence highlights its significant involvement in the pathophysiology of diabetes, including insulin resistance and pancreatic β-cell dysfunction.[1] This document provides detailed application notes and protocols for utilizing HGF and its signaling pathway in various diabetes research models.

Core Applications of HGF in Diabetes Research

HGF and its receptor, c-Met, are implicated in several key aspects of diabetes mellitus, making them attractive targets for research and therapeutic development.

-

Modulation of Glucose Metabolism: HGF influences glucose transport and metabolism in insulin-sensitive tissues such as the liver, skeletal muscle, and adipose tissue.[1] It can stimulate glucose uptake and suppress hepatic glucose output.[1]

-

Pancreatic β-Cell Homeostasis: HGF signaling is critical for the growth, survival, and function of pancreatic β-cells.[1] It has a protective role for β-cells under hyperglycemic conditions.[1]

-

Insulin Resistance: Elevated circulating levels of HGF are associated with the development of insulin resistance. This suggests a complex, potentially compensatory or even contributory role of HGF in insulin resistance states.

-

Regenerative Potential: HGF's ability to promote β-cell regeneration and survival makes it a potential therapeutic agent for diabetes.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on HGF in diabetes models.

Table 1: Effects of HGF on Glucose Metabolism

| Cell Type/Model | HGF Intervention | Key Quantitative Findings | Reference |

| Murine β-cells | HGF overexpression | Increased transcription of GLUT-2 and glucokinase. | |

| Murine β-cells | Ablation of HGF/c-Met signaling | Decreased GLUT-2 expression, leading to glucose intolerance. | |

| 3T3-L1 adipocytes | HGF treatment | Increased glucose uptake through PI3K activation. | |

| Myotubes | HGF treatment | Substantial increase in glucose transport and metabolism via the PI3K/Akt pathway. | |

| Liver | HGF treatment | Stimulated hepatic glucose uptake and suppressed hepatic glucose output. |

Table 2: HGF Levels in Insulin Resistance and Diabetes

| Study Type | Population/Model | Key Quantitative Findings | Reference |

| 10-year prospective study | Human | Elevated circulating HGF levels significantly associated with the development of insulin resistance. | |

| 12-year prospective study | Multi-ethnic individuals | Higher serum HGF levels positively associated with insulin resistance. |

Signaling Pathways

HGF exerts its effects primarily through the c-Met receptor, a receptor tyrosine kinase. The binding of HGF to c-Met initiates a cascade of downstream signaling events.

HGF/c-Met Signaling Pathway

Caption: HGF binds to c-Met, activating downstream PI3K/Akt, MAPK, and STAT3 pathways.

Experimental Workflow: Investigating HGF in a Diabetic Animal Model

Caption: Workflow for studying HGF's effects in a diabetic animal model.

Experimental Protocols

Protocol 1: Induction of Type 2 Diabetes in a Rodent Model

This protocol describes a common method for inducing a type 2 diabetes phenotype in mice or rats that mirrors human disease progression.

Materials:

-

Male C57BL/6J mice (8 weeks old)

-

High-Fat Diet (HFD; e.g., 45-60% kcal from fat)

-

Standard chow diet

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5)

-

Glucometer and test strips

Procedure:

-

Acclimatization: Acclimatize mice for one week with free access to standard chow and water.

-

Dietary Induction:

-

Divide mice into a control group (standard chow) and an experimental group (HFD).

-

Feed the respective diets for 4-8 weeks to induce insulin resistance in the HFD group.

-

-

STZ Administration:

-

After the dietary induction period, fast the mice for 4-6 hours.

-

Prepare a fresh solution of STZ in cold citrate buffer. A low dose (e.g., 35-50 mg/kg body weight) is used to induce partial β-cell dysfunction without complete ablation.

-

Inject the STZ solution intraperitoneally (i.p.). Inject the control group with citrate buffer only.

-

-